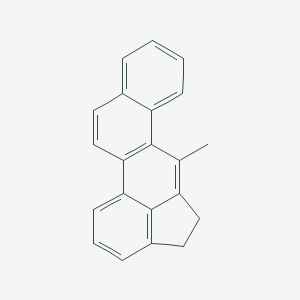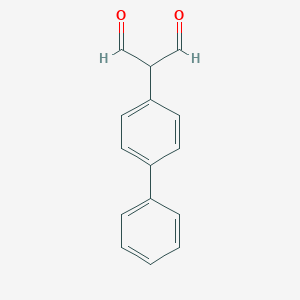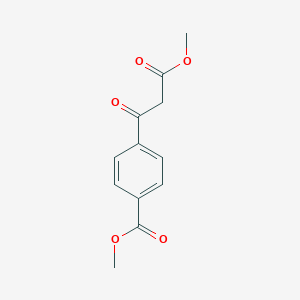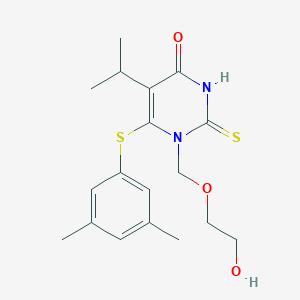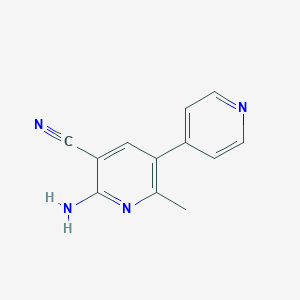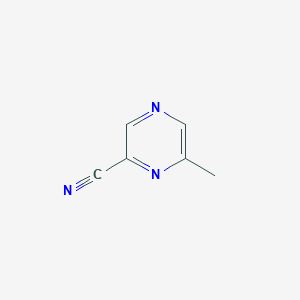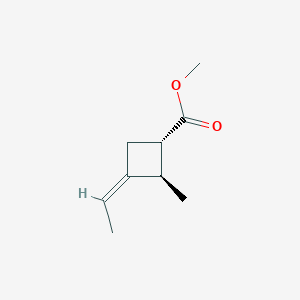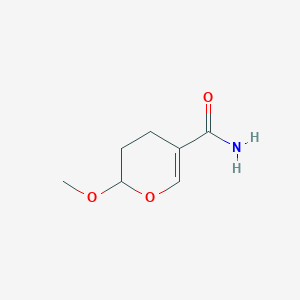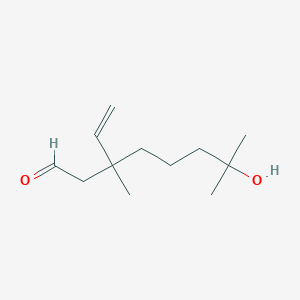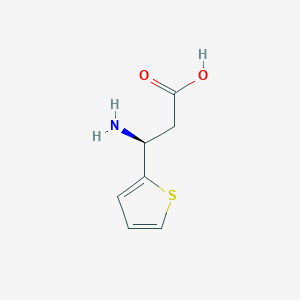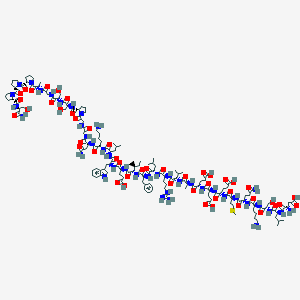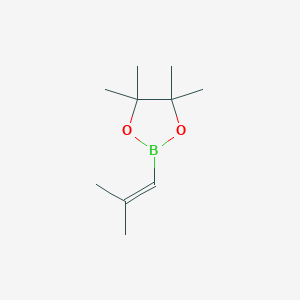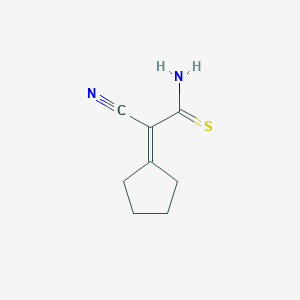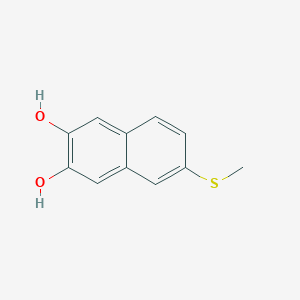
6-(Methylthio)naphthalene-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methylthio)naphthalene-2,3-diol is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. It is a naphthalene derivative with a methylthio group attached to the 6th position and hydroxy groups attached to the 2nd and 3rd positions. This compound has shown potential in scientific research due to its ability to interact with biological systems, making it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of 6-(Methylthio)naphthalene-2,3-diol is not fully understood. However, it is believed that its antioxidant properties play a role in its ability to protect cells from oxidative damage. Additionally, its ability to inhibit the growth of cancer cells may be due to its ability to induce apoptosis, or programmed cell death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 6-(Methylthio)naphthalene-2,3-diol has various biochemical and physiological effects. It has been shown to reduce inflammation, protect against DNA damage, and inhibit the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects, protecting against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(Methylthio)naphthalene-2,3-diol in lab experiments is its potential as an antioxidant and its ability to protect cells from oxidative damage. Additionally, its ability to inhibit the growth of cancer cells makes it a promising candidate for further study. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully understand its potential uses.
Direcciones Futuras
There are several future directions for the study of 6-(Methylthio)naphthalene-2,3-diol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further study is needed to fully understand its mechanism of action and potential uses in the treatment of cancer. Finally, more research is needed to determine the safety and potential side effects of this compound.
Métodos De Síntesis
The synthesis of 6-(Methylthio)naphthalene-2,3-diol involves the reaction of 6-chloro-2,3-dihydroxynaphthalene with sodium methylthiolate. This reaction results in the formation of 6-(Methylthio)naphthalene-2,3-diol, which can be purified using various methods such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
6-(Methylthio)naphthalene-2,3-diol has shown potential in various scientific research applications. One area of interest is its potential as an antioxidant. Studies have shown that this compound can scavenge free radicals and protect cells from oxidative damage. Additionally, it has shown potential in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propiedades
Número CAS |
132425-78-6 |
|---|---|
Nombre del producto |
6-(Methylthio)naphthalene-2,3-diol |
Fórmula molecular |
C11H10O2S |
Peso molecular |
206.26 g/mol |
Nombre IUPAC |
6-methylsulfanylnaphthalene-2,3-diol |
InChI |
InChI=1S/C11H10O2S/c1-14-9-3-2-7-5-10(12)11(13)6-8(7)4-9/h2-6,12-13H,1H3 |
Clave InChI |
BOGGNRZFGQSTIM-UHFFFAOYSA-N |
SMILES |
CSC1=CC2=CC(=C(C=C2C=C1)O)O |
SMILES canónico |
CSC1=CC2=CC(=C(C=C2C=C1)O)O |
Sinónimos |
2,3-Naphthalenediol, 6-(methylthio)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




